molecular formula C25H18N2O3S B2873950 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide CAS No. 476367-51-8

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide

Cat. No. B2873950
CAS RN: 476367-51-8
M. Wt: 426.49
InChI Key: XOUZKYYFRKODRK-UHFFFAOYSA-N
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Description

“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide” is a complex organic compound. While there is limited information available specifically on this compound, related compounds have been studied for their potential applications .


Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the available literature, related compounds have been synthesized and evaluated for their antitumor activities . For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and showed potent growth inhibition properties .

Scientific Research Applications

Antitumor Activity

This compound has been synthesized and evaluated for its antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 . It has shown potent growth inhibition properties, with IC50 values generally below 5 μM. Specifically, certain derivatives of this compound have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting potential as an antitumor agent .

Detection of Carcinogenic Lead

Derivatives of the compound have been utilized for the detection of carcinogenic lead (Pb2+) ions . A study describes the synthesis of related compounds and their application in a reliable electrochemical approach for the significant detection of Pb2+ ions. This highlights the compound’s potential use in environmental monitoring and public health protection .

COX Inhibition and Cytotoxicity

The benzodioxole moiety, which is part of the compound’s structure, has been incorporated into novel derivatives that act as COX inhibitors and cytotoxic agents . These derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes and exhibit cytotoxic activity against cancer cell lines, indicating the compound’s relevance in the development of anti-inflammatory and anticancer drugs .

Synthesis and Spectroscopic Investigations

The compound has been the subject of synthesis and experimental as well as computational spectroscopic investigations . These studies are crucial for understanding the compound’s chemical properties and potential modifications that can enhance its application in various fields of research.

Antioxidant Activity

Research has been conducted on the synthesis of derivatives of this compound to evaluate their antioxidant activity . Antioxidants play a vital role in preventing oxidative stress-related diseases, and the compound’s derivatives could contribute to the development of new antioxidant agents.

Analogue of MDMA

While not directly related to the compound , its structural similarity to benzodioxole-containing compounds like MDMA has been noted in scientific literature . This suggests potential research interest in the compound’s psychoactive properties or its use as a reference compound in pharmacological studies.

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S/c1-15-20(13-26)25(27-24(28)19-8-4-6-17-5-2-3-7-18(17)19)31-23(15)12-16-9-10-21-22(11-16)30-14-29-21/h2-11H,12,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUZKYYFRKODRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide

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